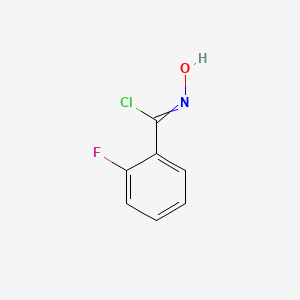

2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Description

BenchChem offers high-quality 2-fluoro-N-hydroxybenzenecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-hydroxybenzenecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCDAXBGQWNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride in Heterocyclic Synthesis

Topic: Role of 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride in Heterocyclic Synthesis Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (also known as 2-fluorobenzohydroximoyl chloride) serves as a critical, high-value synthon. It is the stable precursor to 2-fluorobenzonitrile oxide , a reactive 1,3-dipole used to construct isoxazole, isoxazoline, and 1,2,4-oxadiazole scaffolds.

The strategic inclusion of the ortho-fluorine atom is not merely decorative; it provides two distinct advantages:

-

Synthetic Utility: The steric bulk of the ortho-fluorine suppresses the rapid dimerization of the nitrile oxide to furoxans, enhancing the yield of the desired cycloaddition products.

-

Medicinal Value: It introduces a metabolically stable fluorine motif early in the synthetic pathway, modulating lipophilicity and blocking potential metabolic soft spots on the phenyl ring.

Part 1: Chemical Identity & Mechanistic Foundation

Compound Profile[1][2][3][4][5][6]

-

IUPAC Name: 2-Fluoro-N-hydroxybenzenecarboximidoyl chloride

-

CAS Number: 451-79-6 (Oxime precursor); Specific chloride CAS varies by salt/isolation form.

-

Functional Role: Stable precursor to transient nitrile oxides.[1]

-

Physical State: Typically a low-melting solid or viscous oil; often generated in situ to avoid instability issues associated with isolation.

Mechanistic Pathway: The Nitrile Oxide Gateway

The utility of this compound relies on its dehydrohalogenation to form a nitrile oxide. This dipole then undergoes 1,3-Dipolar Cycloaddition (1,3-DC) with unsaturated dipolarophiles.

Mechanism Diagram

The following diagram illustrates the generation of the dipole and its divergent pathways: productive cycloaddition vs. parasitic dimerization.

Caption: Mechanistic flow from oxime precursor to isoxazole target. The ortho-fluorine sterically hinders the dimerization pathway (red dashed line), favoring the cycloaddition.

Part 2: Synthetic Protocols & Methodologies[8][9]

The "One-Pot" Standard Protocol

Expert Insight: Isolating hydroximoyl chlorides is possible but often unnecessary and hazardous due to their skin-irritating properties. The industry standard is a one-pot telescoping sequence.

Reagents:

-

2-Fluorobenzaldehyde oxime (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Dipolarophile (Alkyne/Alkene) (1.2–1.5 equiv)

-

Triethylamine (Et3N) (1.2 equiv) or NaHCO3 (3.0 equiv)

-

Solvent: DMF (preferred for NCS solubility) or DCM/H2O (biphasic).

Step-by-Step Methodology:

-

Chlorination (Dipole Precursor Formation):

-

Dissolve 2-fluorobenzaldehyde oxime in DMF (0.5 M).

-

Add NCS (1.1 equiv) portion-wise at 0°C. Note: The reaction is exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Checkpoint: Monitor by TLC/LCMS. Conversion of oxime to hydroximoyl chloride is usually quantitative. The chloride appears as a less polar spot than the oxime.

-

-

Cycloaddition (In Situ Trapping):

-

Add the dipolarophile (alkyne/alkene) directly to the reaction vessel.

-

Crucial Step: Add Et3N dropwise over 30–60 minutes.

-

Reasoning: Slow addition maintains a low steady-state concentration of the nitrile oxide, statistically favoring reaction with the dipolarophile over dimerization.

-

Stir at RT for 4–12 hours.

-

-

Workup:

Protocol for 1,2,4-Oxadiazole Synthesis

While isoxazoles use alkynes, 1,2,4-oxadiazoles are accessed by reacting the hydroximoyl chloride with amidines .

-

Activation: Dissolve the crude hydroximoyl chloride (generated as above) in Toluene or Ethanol.

-

Coupling: Add the amidine (1.1 equiv) and a base (e.g., NaOEt or excess Et3N).

-

Reflux: Heat to reflux for 3–6 hours.

-

Mechanism: The amidine attacks the nitrile oxide (or the chloride directly), followed by intramolecular cyclization and elimination of water/ammonia equivalents.

Part 3: Strategic Applications & Data

Regioselectivity in Cycloadditions

The reaction of 2-fluorobenzonitrile oxide with terminal alkynes is highly regioselective, favoring the 3,5-disubstituted isoxazole over the 3,4-isomer.

| Dipolarophile Type | Major Product | Regioselectivity Ratio (Approx.) | Mechanistic Driver |

| Terminal Alkyne (R-C≡CH) | 3-(2-F-Ph)-5-R-Isoxazole | > 95:5 | Steric approach control; Electronic matching (LUMO dipole - HOMO dipolarophile). |

| Terminal Alkene (R-CH=CH2) | 3-(2-F-Ph)-5-R-Isoxazoline | > 90:10 | Similar to alkynes; favors 5-substitution. |

| Internal Alkyne (R-C≡C-R') | Mixture | Variable | Depends heavily on steric bulk of R vs R'. |

The "Ortho-Fluorine" Advantage

The 2-fluoro substituent is superior to the unsubstituted analog in process chemistry.

-

Dimerization Suppression: The atomic radius of Fluorine (147 pm) at the ortho position creates sufficient steric hindrance to retard the "head-to-tail" dimerization of two nitrile oxide molecules, which requires a planar transition state.

-

Yield Comparison:

-

Unsubstituted (Benzonitrile oxide): 60–70% yield (significant furoxan byproduct).

-

2-Fluoro substituted: 75–85% yield (reduced furoxan formation).

-

Part 4: Troubleshooting & Optimization

Problem: Low yield; high amount of crystalline solid byproduct.

-

Cause: Rapid addition of base caused a spike in nitrile oxide concentration, leading to dimerization (furoxan).

-

Solution: Use a syringe pump for base addition or switch to a weaker, heterogeneous base like NaHCO3 or KF on Alumina.

Problem: Incomplete chlorination of oxime.

-

Cause: Old/wet NCS.

-

Solution: Recrystallize NCS from benzene/toluene or increase loading to 1.2 equiv. Ensure DMF is anhydrous.

Problem: Regioselectivity erosion.

-

Cause: High temperature reaction.

-

Solution: Conduct the base addition at 0°C and allow to warm slowly. Lower temperatures enhance selectivity.

References

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.Beilstein Journal of Organic Chemistry, 2022.

-

[Link]

-

-

Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition.Helmholtz-Zentrum Dresden-Rossendorf (HZDR).

-

[Link]

-

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides.

-

[Link]

-

-

N-Chlorosuccinimide (NCS) in Organic Synthesis.Organic Chemistry Portal.

-

[Link]

-

-

Dimerisation of nitrile oxides: a quantum-chemical study.Royal Society of Chemistry (RSC).

-

[Link]

-

Sources

safety data sheet (SDS) key points for 2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Topic: Safety Data Sheet (SDS) Key Points for 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

2-Fluoro-N-hydroxybenzenecarboximidoyl chloride (also known as 2-fluorobenzohydroximoyl chloride) is a high-energy synthetic intermediate primarily used as a precursor to 2-fluorobenzonitrile oxide for 1,3-dipolar cycloaddition reactions (synthesis of isoxazoles/isoxazolines).

Unlike stable shelf-reagents, this compound occupies a "metastable" chemical space. It is prone to spontaneous dehydrohalogenation to form the nitrile oxide, which can undergo uncontrolled exothermic dimerization to furoxans. Consequently, standard SDSs often fail to capture the dynamic risks associated with its storage and handling. This guide bridges the gap between regulatory compliance and practical bench safety.

| Chemical Identity | Details |

| Systematic Name | 2-Fluoro-N-hydroxybenzenecarboximidoyl chloride |

| Common Synonyms | 2-Fluorobenzohydroximoyl chloride; 2-Fluoro-N-hydroxybenzimidoyl chloride |

| CAS Number | Not widely listed (Analog 4-F: 42202-95-9; Precursor 2-F-Benzoyl Chloride: 393-52-2) |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| Physical State | White to off-white crystalline solid (low melting point) |

Critical Hazard Analysis (The "Why" Behind the Warnings)

The Nitrile Oxide Equilibrium Hazard

The primary danger is not the chloride itself, but its propensity to eliminate HCl and form 2-fluorobenzonitrile oxide .

-

Mechanism: Even weak bases (or glass surfaces) can promote the loss of HCl.

-

Thermodynamics: Nitrile oxides are unstable species. If they accumulate in the absence of a dipolarophile (the "trap"), they dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This dimerization is highly exothermic and can lead to thermal runaway if the material is heated or stored in concentrated solution.

Health Hazards: Alkylation & Sensitization

-

Skin/Eye Corrosion: The imidoyl chloride moiety hydrolyzes to HCl and the corresponding hydroxamic acid upon contact with moisture in mucous membranes, causing severe burns (GHS Category 1B equivalent).

-

Sensitization: As an electrophile, it can alkylate skin proteins, leading to severe allergic contact dermatitis (ACD). It should be treated as a potent sensitizer .

GHS Classification (Derived)

-

H290: May be corrosive to metals.[5]

Visualizing the Reactivity & Danger Zones

The following diagram illustrates the "Safe Path" (trapping) vs. the "Danger Path" (dimerization/runaway).

Caption: Reaction logic flow. Path A (Green) represents the controlled synthesis. Path B (Red) represents the hazard of untrapped nitrile oxide accumulation.

Handling & Storage Protocols

Storage Requirements[3][4][7]

-

Temperature: Store at -20°C . At room temperature, slow elimination of HCl can occur, pressurizing the vial.

-

Atmosphere: Store under Argon or Nitrogen. Moisture promotes hydrolysis to the hydroxamic acid.

-

Container: Glass vials with Teflon-lined caps. Avoid metal containers (Fe/Al salts can catalyze decomposition).

Handling "Rules of Engagement"

-

No Metal Spatulas: Use porcelain or Teflon-coated spatulas. Trace iron can catalyze the decomposition of the N-O bond.

-

Dilution is Key: Never concentrate reaction mixtures containing the activated nitrile oxide to dryness. Always keep in solution until the cycloaddition is complete.

-

The "In Situ" Mandate: Whenever possible, do not isolate the hydroximoyl chloride. Generate it in situ from the oxime and chlorinating agent (NCS), then immediately add the base and dipolarophile.

Experimental Workflow: Safe In Situ Generation

This protocol avoids the isolation of the unstable intermediate, maximizing safety.[5][6][7]

Reaction: 2-Fluorobenzaldehyde oxime + NCS

-

Chlorination: Dissolve 2-fluorobenzaldehyde oxime (1.0 equiv) in DMF or DCM. Add N-Chlorosuccinimide (NCS) (1.05 equiv) in portions at 0°C.

-

Checkpoint: Verify conversion to hydroximoyl chloride via TLC (usually less polar than oxime).

-

-

Cycloaddition: Add the dipolarophile (alkyne/alkene, 1.2 equiv) to the mixture.

-

Generation: Add Triethylamine (Et₃N) (1.1 equiv) dropwise over 30 minutes at 0°C.

-

Safety Note: The slow addition keeps the concentration of free nitrile oxide low, forcing it to react with the trap (Path A) rather than dimerizing (Path B).

-

-

Quenching: Once complete, quench with water to remove succinimide and salts.

Emergency Response & Decontamination

Spill Response Logic

If the solid hydroximoyl chloride is spilled, do not simply sweep it up (dust explosion risk).

Caption: Step-by-step decision logic for safely neutralizing a spill of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride.

Decontamination Solution

-

Recipe: 90% Ethanol / 10% Aqueous NaOH (1M).

-

Mechanism: The base converts the corrosive imidoyl chloride into the corresponding hydroxamic acid (water-soluble, non-explosive) or benzoate (if hydrolysis is complete).

References

-

Sigma-Aldrich. (2024).[4] Safety Data Sheet for 2-Fluorobenzoyl Chloride (Precursor). Link

-

National Institutes of Health (PubChem). (2024). Compound Summary: 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride (Analogous Hazard Data). Link

- Liu, K. et al. (2018). "Safety Assessment of 1,3-Dipolar Cycloadditions: Nitrile Oxide Stability." Journal of Organic Chemistry. (General reference for nitrile oxide thermal hazards).

-

PrepChem. (2023). Synthesis of 2-fluorobenzoyl chloride. Link

Sources

Methodological & Application

Application Notes & Protocol: Synthesis of Isoxazolines and Isoxazoles via 1,3-Dipolar Cycloaddition of in situ Generated 2-Fluorobenzonitrile Oxide

Abstract

The isoxazoline and isoxazole cores are privileged five-membered heterocyclic scaffolds frequently incorporated into pharmacologically active compounds and functional materials.[1][2] The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (an alkene or alkyne) stands as one of the most efficient and atom-economical methods for their construction.[3][4] This document provides a comprehensive guide for researchers, detailing the theory, safety precautions, and a step-by-step protocol for performing a 1,3-dipolar cycloaddition using 2-fluoro-N-hydroxybenzenecarboximidoyl chloride as a stable precursor to the reactive 2-fluorobenzonitrile oxide. This in situ generation method avoids the isolation of the unstable nitrile oxide, enhancing the safety and practicality of the procedure.[5]

The Underlying Chemistry: Mechanism and Rationale

The 1,3-dipolar cycloaddition is a pericyclic reaction, classified as a [π4s + π2s] cycloaddition, involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile).[6] The reaction typically proceeds in a concerted fashion through a five-membered aromatic transition state, leading to the stereospecific formation of a five-membered heterocycle.[7]

In Situ Generation of 2-Fluorobenzonitrile Oxide

Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides). To circumvent this, they are almost always generated in situ in the presence of the dipolarophile. The most common and reliable method is the base-mediated dehydrohalogenation of a hydroxamoyl halide precursor.[8]

In this protocol, 2-fluoro-N-hydroxybenzenecarboximidoyl chloride is treated with a mild organic base, such as triethylamine (Et₃N). The base abstracts the acidic hydroxyl proton, and the resulting intermediate rapidly eliminates a chloride ion to generate the transient 2-fluorobenzonitrile oxide.

The Cycloaddition Step

Once formed, the 2-fluorobenzonitrile oxide immediately undergoes cycloaddition with the alkene or alkyne present in the reaction mixture. The reaction with an alkene yields a 2-isoxazoline, while reaction with an alkyne yields an aromatic isoxazole.[9] The regioselectivity of the addition is governed by Frontier Molecular Orbital (FMO) theory, where the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7]

Figure 1: General mechanism for the synthesis of a 2-isoxazoline.

Synthesis of 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride

This precursor is not always commercially available. A reliable two-step synthesis starting from 2-fluorobenzaldehyde is provided below.

Step 2.1: Synthesis of 2-Fluorobenzaldehyde Oxime

-

To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in water, add 2-fluorobenzaldehyde (1.0 eq).

-

Add a solution of sodium carbonate (Na₂CO₃) (1.2 eq) in water dropwise to neutralize the HCl.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

-

The product often precipitates and can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Step 2.2: Chlorination to 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride

-

Dissolve the 2-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.[10]

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.[10]

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product, which can be purified by recrystallization or used directly.

Core Protocol: 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the reaction between 2-fluoro-N-hydroxybenzenecarboximidoyl chloride and a generic alkene dipolarophile.

Materials and Equipment

-

Chemicals: 2-fluoro-N-hydroxybenzenecarboximidoyl chloride, alkene or alkyne dipolarophile, triethylamine (Et₃N, distilled), anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene), Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), silica gel for chromatography.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, inert gas line (Nitrogen or Argon), standard glassware for workup and purification, TLC plates and chamber, rotary evaporator.

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 eq).

-

Add the alkene or alkyne dipolarophile (1.1-1.5 eq). Using a slight excess of the dipolarophile ensures complete consumption of the generated nitrile oxide, minimizing dimer formation.

-

Dissolve the solids in an appropriate volume of anhydrous solvent (e.g., 0.1 M concentration).

-

-

Reaction Initiation:

-

In a separate flask, prepare a solution of triethylamine (1.1 eq) in the same anhydrous solvent.

-

Transfer the triethylamine solution to a dropping funnel and add it dropwise to the stirred solution of the hydroxamoyl chloride and dipolarophile over 30-60 minutes at room temperature.

-

Causality: Slow addition is critical. It maintains a low steady-state concentration of the reactive nitrile oxide, which kinetically favors the desired bimolecular cycloaddition over the undesired dimerization to furoxan.[5]

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction to stir at room temperature. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials. Reactions are typically complete within 2-12 hours.

-

If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-

Remove the Et₃N·HCl salt by vacuum filtration, washing the filter cake with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with water, 1 M HCl (to remove excess triethylamine), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel.

-

A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product.

-

Data Presentation and Workflow

Table of Reaction Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Stoichiometry | Hydroxamoyl Chloride (1.0 eq), Dipolarophile (1.1-1.5 eq), Base (1.1 eq) | Excess dipolarophile minimizes nitrile oxide dimerization. Excess base can lead to side reactions. |

| Solvent | THF, DCM, Toluene, Chloroform | Choice depends on substrate solubility and boiling point if heating is required. Must be anhydrous. |

| Base | Triethylamine (Et₃N), DIPEA | Et₃N is standard. Its hydrochloride salt is poorly soluble, which can help drive the reaction. |

| Temperature | 0 °C to 40 °C | Most reactions proceed well at room temperature. Exothermic reactions may require initial cooling. |

| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the dipolarophile. Electron-deficient alkenes often react faster. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow diagram.

Safety and Handling

A high degree of caution must be exercised during this procedure.

-

General Precautions: All operations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[12] An eyewash station and safety shower should be readily accessible.

-

Reagent-Specific Hazards:

-

2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride: Hydroxamoyl chlorides can be thermally unstable and may decompose. Avoid excessive heating.[13] They can also be lachrymators and skin irritants. Handle with care and avoid inhalation or direct contact.

-

Triethylamine (Et₃N): A corrosive, flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye burns.

-

Organic Solvents (DCM, THF): Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides upon storage. Use anhydrous, inhibitor-stabilized THF. Both are volatile and flammable.

-

-

Waste Disposal: Dispose of halogenated and non-halogenated organic waste in separate, appropriately labeled containers according to institutional guidelines.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive precursor (decomposed).2. Wet solvent or reagents.3. Dipolarophile is unreactive.4. Base not added or impure. | 1. Synthesize fresh precursor.2. Use freshly distilled, anhydrous solvents and reagents.3. Increase reaction temperature or time; consider a more reactive dipolarophile.4. Use freshly distilled triethylamine. |

| Furoxan Dimer is the Main Product | 1. Rate of nitrile oxide generation is too high.2. Dipolarophile is very unreactive.3. Reaction is too concentrated. | 1. Add the base solution much more slowly and/or at a lower temperature (0 °C).2. Use a larger excess of the dipolarophile (2-3 eq).3. Use more solvent to dilute the reaction (e.g., 0.05 M). |

| Multiple Products Observed by TLC | 1. Formation of regioisomers.2. Incomplete reaction.3. Decomposition of product or starting material. | 1. This is common with unsymmetrical dipolarophiles. Isomers may be separable by careful chromatography.2. Allow the reaction to run longer.3. Re-evaluate reaction temperature and time. |

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

- Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. MDPI.

- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters.

- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO.

- Advances in isoxazole chemistry and their role in drug discovery.

- SAFETY DATA SHEET - Hydroxylammonium chloride. Sigma-Aldrich.

- Safety Data Sheet: Hydroxylammonium chloride. Chemos GmbH & Co.KG.

- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. PMC.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- 1,3-dipolar cycloaddition. Wikipedia.

- 1,3-dipolar cycloaddition reactions. YouTube.

- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. PMC.

- Bicyclic Isoxazoline Derivatives: Synthesis and Evalu

- Isoxazoline. Wikipedia.

- Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Barbara.

- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.

- SAFETY DATA SHEET - Hydroxylamine hydrochloride. Fisher Scientific.

- Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition. Helmholtz-Zentrum Dresden-Rossendorf (HZDR).

- 10 Hazards And Safety Tips You Need To Know About HCL. info.ihs.com.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. chesci.com [chesci.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. hzdr.de [hzdr.de]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. camachem.com [camachem.com]

- 13. fishersci.com [fishersci.com]

generating nitrile oxides from 2-fluoro-N-hydroxybenzenecarboximidoyl chloride in situ

Abstract

This application note details the protocol for the in situ generation of 2-fluorobenzonitrile oxide from 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (also known as 2-fluorobenzohydroximoyl chloride). Due to the high reactivity and dimerization tendency of nitrile oxides, this protocol utilizes a controlled dehydrohalogenation strategy in the presence of a dipolarophile. This method ensures high yields of isoxazole/isoxazoline scaffolds, critical intermediates in the synthesis of novel antibiotics, COX-2 inhibitors, and agrochemicals.

Introduction & Mechanistic Principles[1][2]

Nitrile oxides are versatile 1,3-dipoles used extensively in Huisgen [3+2] cycloadditions. However, they are kinetically unstable species that rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if not trapped immediately.

The 2-fluoro substituent on the aromatic ring introduces unique electronic and steric properties. The electron-withdrawing nature of the fluorine atom at the ortho position enhances the acidity of the imidoyl chloride proton, facilitating milder dehydrohalogenation conditions compared to unsubstituted analogs. However, it also imposes steric constraints that can influence regioselectivity during cycloaddition.

Reaction Mechanism

The process involves two distinct steps occurring in a single pot:[1]

-

Elimination: A base (typically Triethylamine) abstracts the proton from the hydroximoyl chloride, followed by the loss of a chloride ion to generate the nitrile oxide.

-

Cycloaddition: The transient nitrile oxide undergoes a concerted [3+2] cycloaddition with an alkene or alkyne dipolarophile.

Mechanistic Pathway Diagram[4][5]

Figure 1: Mechanistic pathway for the generation and trapping of 2-fluorobenzonitrile oxide. Note the competing dimerization pathway (red).

Experimental Protocol

Caution: Hydroximoyl chlorides are skin irritants and potential sensitizers. Nitrile oxides are energetic intermediates. Perform all reactions in a fume hood.

Materials & Equipment

-

Precursor: 2-Fluoro-N-hydroxybenzenecarboximidoyl chloride (Synthesized via NCS chlorination of 2-fluorobenzaldoxime [1]).

-

Dipolarophile: Terminal alkyne (for isoxazoles) or alkene (for isoxazolines).

-

Base: Triethylamine (Et3N), anhydrous.

-

Solvent: Dichloromethane (DCM) or DMF (Anhydrous).

-

Equipment: Syringe pump (recommended for slow addition), N2 atmosphere manifold.

Standard Operating Procedure (SOP)

This protocol uses a slow-addition technique to maintain a low steady-state concentration of the nitrile oxide, thereby minimizing dimerization.

Step 1: Preparation of the Reaction Vessel

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (N2) and maintain an inert atmosphere.

-

Add Dipolarophile (1.2 equivalents) and 2-Fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 equivalent, e.g., 1.0 mmol, 173 mg) to the flask.

-

Dissolve in anhydrous DCM (10 mL, 0.1 M concentration).

Step 2: Controlled Dehydrohalogenation

-

Prepare a solution of Triethylamine (1.2 equivalents) in DCM (2 mL).

-

Load the base solution into a syringe.

-

Critical Step: Using a syringe pump, add the Et3N solution dropwise to the reaction mixture over 30–60 minutes at 0°C (ice bath).

-

Note: Slow addition prevents a sudden spike in nitrile oxide concentration, favoring the bimolecular reaction with the dipolarophile over the bimolecular dimerization.

-

Step 3: Reaction Monitoring & Workup

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitor via TLC (Hexane/EtOAc). The disappearance of the hydroximoyl chloride spot indicates completion.

-

Quench: Add water (10 mL) to dissolve triethylammonium chloride salts.

-

Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

-

Drying: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel) is usually required to separate the cycloadduct from trace furoxan dimer.

Workflow Diagram

Figure 2: Step-by-step workflow for the in situ generation and capture protocol.

Optimization & Critical Parameters

Base Selection

The choice of base affects the rate of elimination. For 2-fluoro derivatives, weaker bases can sometimes suffice due to the inductive effect of fluorine.

| Base | Solvent | Rate of Generation | Risk of Dimerization | Recommended For |

| Triethylamine (Et3N) | DCM | Fast | Moderate | Standard substrates |

| DIPEA (Hünig's Base) | DCM | Moderate | Low | Sterically crowded dipolarophiles |

| NaHCO3 (Solid) | EtOAc/H2O | Slow | Very Low | Acid-sensitive substrates |

| KF / Alumina | MeCN | Surface-mediated | Low | Solid-phase synthesis |

Solvent Effects

Solvent polarity influences the transition state of the cycloaddition.

-

DCM: Best general-purpose solvent; easy workup.

-

DMF: Accelerates cycloaddition rates but harder to remove; promotes dimerization if base is added too fast.

-

t-BuOH/Water (1:1): Excellent for "On-Water" acceleration effects, often giving higher yields for sluggish reactions [2].

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Furoxan (Dimer) Yield | Base addition too fast. | Use syringe pump; dilute reaction mixture (0.05 M). |

| No Reaction | Precursor hydrolysis. | Ensure anhydrous solvents; check precursor quality (HCl elimination can occur on shelf). |

| Low Regioselectivity | Steric clash with 2-F group. | Switch solvent to non-polar (Toluene) or lower temperature to -10°C. |

| Precursor Remains | Base too weak. | Switch from NaHCO3 to Et3N; heat to 40°C. |

References

-

Preparation of Hydroximoyl Chlorides: Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 45(19), 3916–3918.

-

Aqueous Cycloaddition Conditions: Chatterjee, A., Bhandari, M., & Bhattacharya, P. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315–319.[2]

-

Ruthenium-Catalyzed Cycloaddition (Regiocontrol): Grecian, S., & Fokin, V. V. (2008). Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles.[3] Angewandte Chemie International Edition, 47(43), 8285–8287.

-

Review of Nitrile Oxide Chemistry: Feuer, H. (Ed.). (2012). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis. John Wiley & Sons.

Sources

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hzdr.de [hzdr.de]

Application Note: 1,3-Dipolar Cycloaddition of 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride

This application note details the reaction conditions for the synthesis of 3-(2-fluorophenyl)isoxazoles via the 1,3-dipolar cycloaddition of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (also known as 2-fluorobenzohydroximoyl chloride) with alkynes.

This protocol is designed for medicinal chemists targeting the isoxazole pharmacophore, where the ortho-fluorine substitution is critical for metabolic stability and conformational restriction.

Introduction & Strategic Significance

The isoxazole ring is a privileged scaffold in drug discovery, serving as a bioisostere for amide bonds and esters due to its planar structure and hydrogen-bond accepting capability. The specific incorporation of a 2-fluorophenyl group at the 3-position is a strategic design choice:

-

Metabolic Blocking: The fluorine atom at the ortho position blocks labile sites from oxidative metabolism (e.g., P450 hydroxylation).

-

Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atom can lock the biaryl rotation, favoring bioactive conformations.

This reaction proceeds via the in situ generation of 2-fluorobenzonitrile oxide , a reactive 1,3-dipole, which undergoes a [3+2] cycloaddition with an alkyne dipolarophile.

Mechanistic Pathway & Critical Control Points

The reaction is not a simple mixing step; it involves a transient, high-energy intermediate. Understanding the competition between the desired cycloaddition and the undesired dimerization is key to high yields.

Mechanism Description

-

Dehydrohalogenation: A base (typically Triethylamine) removes the acidic proton from the oxime hydroxyl group. Chloride elimination follows, generating the 2-fluorobenzonitrile oxide (the dipole).

-

[3+2] Cycloaddition: The nitrile oxide reacts with the alkyne (dipolarophile) in a concerted manner to form the isoxazole ring.

-

Regioselectivity: With terminal alkynes, steric and electronic factors overwhelmingly favor the 3,5-disubstituted isoxazole .

-

Competing Pathway (Dimerization): If the concentration of the nitrile oxide is too high and the alkyne is unreactive or dilute, two nitrile oxide molecules will react to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct.

Pathway Diagram

Figure 1: Mechanistic pathway highlighting the competition between the desired cycloaddition and the furoxan dimerization side reaction.

Optimization of Reaction Conditions

The choice of base and solvent dramatically affects the reaction rate and the suppression of the dimer.

Table 1: Comparative Reaction Conditions

| Parameter | Condition A (Standard) | Condition B (Green/Aqueous) | Condition C (High Efficiency) |

| Solvent | Dichloromethane (DCM) | Ethanol/Water (1:1) | DMF or Toluene |

| Base | Triethylamine (Et₃N) | NaHCO₃ or NaOH | DIPEA (Hünig's Base) |

| Temperature | 0°C | rt | 60°C - 80°C |

| Stoichiometry | 1.0 : 1.2 (Chloride:Alkyne) | 1.0 : 1.5 | 1.0 : 1.1 |

| Addition Mode | Slow addition of Base | One-pot | Slow addition of Chloride |

| Typical Yield | 75-85% | 60-75% | 80-90% |

| Key Advantage | Easy workup; high solubility. | Eco-friendly; simple filtration. | Faster kinetics for steric alkynes. |

| Risk | Furoxan formation if added fast. | Hydrolysis of chloride. | Thermal decomposition. |

Expert Insight: For valuable or complex alkynes, Condition A is preferred. The slow addition of the base maintains a low steady-state concentration of the nitrile oxide, statistically favoring the reaction with the alkyne over dimerization.

Detailed Experimental Protocol (Standard Method)

Objective: Synthesis of 5-phenyl-3-(2-fluorophenyl)isoxazole. Scale: 1.0 mmol (adaptable).

Reagents

-

Reactant A: 2-Fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 equiv, 173.5 mg).

-

Reactant B: Phenylacetylene (1.2 equiv, 122 mg).

-

Base: Triethylamine (Et₃N) (1.2 equiv, 167 µL).

-

Solvent: Anhydrous Dichloromethane (DCM) (10 mL).

Step-by-Step Workflow

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.

-

-

Solubilization:

-

Add Reactant A (Chloride) and Reactant B (Alkyne) to the flask.

-

Dissolve in 8 mL of anhydrous DCM.

-

Cool the mixture to 0°C using an ice bath.

-

-

Controlled Initiation (Critical Step):

-

Dissolve the Et₃N in 2 mL of DCM (dilution prevents local hot-spots).

-

Add the Et₃N solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

-

Why? This ensures the nitrile oxide is generated slowly and consumed immediately by the alkyne.

-

-

Reaction:

-

Allow the reaction to warm to room temperature (rt) naturally.

-

Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting chloride.

-

-

Workup:

-

Quench with water (10 mL).

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Wash combined organics with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel).

-

Eluent: Gradient of 0-10% Ethyl Acetate in Hexanes.

-

Note: The isoxazole product is typically less polar than the furoxan dimer.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing the slow addition of base.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield / High Dimer | Base added too quickly. | Use a syringe pump for base addition. Dilute the reaction mixture further (0.05 M). |

| Starting Material Remains | Incomplete dehydrohalogenation. | Ensure the base is fresh and dry. Increase temperature to reflux (40°C for DCM) if alkyne is sterically hindered. |

| Regioisomer Mixture | Internal alkyne used.[1] | Regioselectivity is poor with internal alkynes. Consider using Ruthenium catalysis (RuAAC) if applicable, though Ru is typically for azides; for nitrile oxides, steric differentiation is the main driver. |

| Precipitate Forms | Et₃N·HCl salt formation. | This is normal. Filter off the salt before aqueous workup if it interferes with stirring. |

References

-

Synthesis of isoxazoles via nitrile oxides

- D. V. Sevenard et al.

-

Aqueous/Green Chemistry Conditions

-

K. P.[2] Dhakal et al., "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition," Beilstein Journal of Organic Chemistry, 2022.

-

-

Mechanochemical/Solvent-Free Methods

-

R. Thorwirth et al., "Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition...[3] over Cu/Al2O3," RSC Advances, 2018.

-

-

Precursor Synthesis (2-Fluorobenzoyl Chloride)

- BenchChem Protocols, "An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)

-

General Review of 1,3-Dipolar Cycloaddition

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

preparation of isoxazolines using 2-fluoro-N-hydroxybenzenecarboximidoyl chloride and alkenes

Application Note & Protocol

Topic: Preparation of Isoxazolines using 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride and Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Isoxazoline Scaffold in Modern Chemistry

Isoxazolines are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them privileged scaffolds in the development of novel therapeutic agents and agrochemicals.[1][2][3][4] The isoxazoline core is found in a range of biologically active molecules, exhibiting properties such as insecticidal, antimicrobial, anticancer, and anti-inflammatory activities.[2][5][6] Notably, several commercial insecticides are based on the isoxazoline framework, highlighting their real-world applicability.[1][2]

The synthesis of isoxazolines is most commonly and efficiently achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.[1][7][8][9] This [3+2] cycloaddition reaction is a powerful tool for constructing the isoxazoline ring with high regioselectivity and stereoselectivity.[10][11] The in situ generation of the often unstable nitrile oxide intermediate is a key aspect of this methodology, with various precursors and methods being developed to facilitate this transformation under mild conditions.[9][12][13]

This application note provides a detailed protocol for the preparation of isoxazolines via the reaction of in situ generated 2-fluoro-benzonitrile oxide from 2-fluoro-N-hydroxybenzenecarboximidoyl chloride with a variety of alkenes. The fluorine substituent is of particular interest in medicinal chemistry as it can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity.

Mechanism and Rationale: The [3+2] Cycloaddition Pathway

The core of this synthetic strategy is the 1,3-dipolar cycloaddition reaction. This reaction involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the alkene).

In Situ Generation of 2-Fluoro-benzonitrile Oxide

The nitrile oxide is typically generated in situ from a stable precursor to avoid its dimerization or decomposition.[12] In this protocol, 2-fluoro-N-hydroxybenzenecarboximidoyl chloride serves as the precursor. Upon treatment with a non-nucleophilic base, such as triethylamine (Et₃N), the hydroximoyl chloride undergoes dehydrochlorination to yield the highly reactive 2-fluoro-benzonitrile oxide intermediate.[14][15]

Caption: In situ generation of 2-fluoro-benzonitrile oxide.

The Cycloaddition Step

Once formed, the 2-fluoro-benzonitrile oxide readily undergoes a [3+2] cycloaddition reaction with an alkene. The regioselectivity of this reaction is a key consideration and can often be predicted by examining the frontier molecular orbitals (FMO) of the reactants.[9][11] Generally, the reaction proceeds in a way that the oxygen of the nitrile oxide becomes attached to the more electron-deficient carbon of the alkene double bond, and the carbon of the nitrile oxide attaches to the more electron-rich carbon.

Caption: The [3+2] cycloaddition of a nitrile oxide and an alkene.

Experimental Protocol

This protocol provides a general procedure for the synthesis of 3-(2-fluorophenyl)-4,5-dihydroisoxazoles from 2-fluoro-N-hydroxybenzenecarboximidoyl chloride and various alkenes.

Materials and Equipment

-

2-Fluoro-N-hydroxybenzenecarboximidoyl chloride

-

Alkene (e.g., styrene, methyl acrylate, 1-hexene)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 mmol, 1.0 equiv).

-

Dissolution: Dissolve the starting material in 10 mL of anhydrous solvent (e.g., DCM).

-

Addition of Alkene: Add the alkene (1.2 mmol, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.

-

Initiation of Reaction: Slowly add triethylamine (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazoline.

Caption: A streamlined workflow for isoxazoline synthesis.

Substrate Scope and Expected Results

The reaction is expected to proceed with a variety of alkenes, affording the corresponding isoxazolines in moderate to good yields. The regioselectivity is generally high, leading to the 3,5-disubstituted isoxazoline as the major product.

| Alkene | Product | Expected Yield (%) |

| Styrene | 3-(2-Fluorophenyl)-5-phenyl-4,5-dihydroisoxazole | 75-85 |

| Methyl Acrylate | Methyl 3-(2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylate | 60-70 |

| 1-Hexene | 5-Butyl-3-(2-fluorophenyl)-4,5-dihydroisoxazole | 65-75 |

| Cyclohexene | 3-(2-Fluorophenyl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole | 70-80 |

Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. |

| Decomposition of nitrile oxide | Ensure slow, dropwise addition of the base at low temperature. | |

| Moisture in the reaction | Use anhydrous solvents and dried glassware. | |

| Formation of Furoxan | Dimerization of the nitrile oxide | Add the base slowly to the mixture of the hydroximoyl chloride and the alkene to ensure the alkene is present to trap the nitrile oxide as it forms. |

| Multiple Products | Low regioselectivity | Consider changing the solvent or reaction temperature. For some substrates, a mixture of regioisomers may be unavoidable. |

Conclusion

The 1,3-dipolar cycloaddition of in situ generated 2-fluoro-benzonitrile oxide with alkenes represents a robust and versatile method for the synthesis of 3-(2-fluorophenyl)-substituted isoxazolines. This protocol provides a reliable and straightforward procedure for accessing these valuable heterocyclic scaffolds, which are of significant interest in the fields of medicinal chemistry and drug discovery. The use of the fluorinated precursor allows for the introduction of a fluorine atom, which can impart desirable properties to the final products.

References

-

Savage, G. P. (2010). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Current Organic Chemistry, 14(14), 1478-1499. [Link][7][8]

- Torssell, K. B. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers.

-

Jabłońska, A., & Wróblewska, A. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6408. [Link][9][11]

- Caramella, P., & Grünanger, P. (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.

-

Maurya, R., et al. (2010). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. Medicinal Chemistry Research, 19(7), 746-761. [Link]

-

Semantic Scholar. (n.d.). Cycloaddition Reactions of Nitrile Oxides with Alkenes. [Link]

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

-

ResearchGate. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link][12]

-

Fang, Q.-Y., et al. (2019). DABCO-mediated [3+3] cycloaddition of azomethine imines with in situ generated nitrile oxides from hydroximoyl chlorides. Chemical Communications, 55(71), 10587-10590. [Link][14]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link][5]

-

ResearchGate. (n.d.). In situ generated nitrile oxides from hydroximoyl chloride or oxime derivatives can react with olefins to form the corresponding regioisomeric cycloadducts. [Link][15]

-

Taylor & Francis Online. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. [Link]

-

Bartleby. (n.d.). Cycloaddition Lab Report. [Link]

-

Itamar, A., et al. (2021). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Journal of Controlled Release, 330, 930-944. [Link][2]

-

Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. [Link]

-

Kamal, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 14(10), 2091-2125. [Link][3]

-

Fokin, A. A., & Gutorov, V. V. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(15), 4983. [Link][4]

-

PubMed. (2018). Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes. [Link]

-

ACS Publications. (2017). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 19(17), 4556-4559. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. [Link]

-

ACS Publications. (2021). Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase. [Link]

-

Wiley Online Library. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. [Link]

-

ResearchGate. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. [Link][13]

-

Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition of. [Link]

-

ACS Publications. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. [Link]

-

PubMed. (2021). 2-Isoxazolines: A Synthetic and Medicinal Overview. [Link][6]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines. [Link]

- Google Patents. (n.d.). Synthesis of stable nitrile oxide compounds.

-

Wiley Online Library. (2002). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. [Link]

-

PubMed Central. (2024). Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. [Link]

Sources

- 1. Isoxazoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DABCO-mediated [3+3] cycloaddition of azomethine imines with in situ generated nitrile oxides from hydroximoyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

click chemistry applications of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride

Application Note: Catalyst-Free Click Chemistry using 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride

Part 1: Introduction & Strategic Value

2-Fluoro-N-hydroxybenzenecarboximidoyl chloride (also known as 2-fluorobenzohydroximoyl chloride) is a specialized, stable precursor used to generate 2-fluorobenzonitrile oxide in situ. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction of nitrile oxides with alkynes or alkenes—often termed SPOC (Strain-Promoted Oxidation-Controlled) or simply 1,3-Dipolar Cycloaddition —proceeds without transition metal catalysts.

This compound is particularly valuable in medicinal chemistry and chemical biology for three reasons:

-

Catalyst-Free Ligation: Eliminates trace metal toxicity, making it suitable for sensitive biological scaffolds.

-

The Ortho-Fluoro Effect: The 2-fluoro substituent forces non-planar conformations in the resulting isoxazole products due to steric and electrostatic repulsion, a critical tactic for improving solubility and target binding selectivity in drug design.

-

19F NMR Handle: The fluorine atom serves as a built-in, sensitive NMR probe to monitor reaction kinetics and binding events without external tags.

Part 2: Mechanism of Action

The reaction proceeds via a base-mediated dehydrohalogenation to form a transient 1,3-dipole (the nitrile oxide), which immediately undergoes a [3+2] cycloaddition with a dipolarophile (alkyne or alkene).[1]

Key Mechanistic Steps:

-

Activation: A mild base (Triethylamine or Bicarbonate) removes the proton from the oxime hydroxyl group.

-

Elimination: Chloride is eliminated, generating the reactive 2-fluorobenzonitrile oxide .

-

Cycloaddition: The nitrile oxide reacts with a dipolarophile.[2] With terminal alkynes, this yields 3,5-disubstituted isoxazoles with high regioselectivity.

Figure 1: Mechanistic pathway from chloroxime precursor to isoxazole product, highlighting the transient nitrile oxide intermediate.

Part 3: Applications & Experimental Protocols

Application A: Synthesis of Isoxazole-Based Compound Libraries

The 2-fluorophenyl isoxazole scaffold is a pharmacophore found in various COX-2 inhibitors and antipsychotics. This protocol describes the synthesis of a 3,5-disubstituted isoxazole.[3][4]

Protocol 1: General Synthesis of 3-(2-fluorophenyl)-5-substituted Isoxazoles

-

Reagents:

-

2-Fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or t-Butanol/Water (1:1)

-

-

Procedure:

-

Dissolution: Dissolve the alkyne (1.2 mmol) and 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 mmol, ~173 mg) in DCM (5 mL) in a round-bottom flask.

-

Activation: Cool the solution to 0°C in an ice bath. Add TEA (1.5 mmol, ~210 µL) dropwise over 10 minutes. Note: Slow addition prevents high local concentrations of nitrile oxide, reducing dimerization.

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (or 19F NMR).

-

Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Data Analysis Table: Expected Regioselectivity

| Dipolarophile Type | Major Product | Regioselectivity (approx.)[5] |

| Terminal Alkyne | 3,5-Disubstituted Isoxazole | >95 : 5 |

| Internal Alkyne | Mixture of 3,4- and 3,5- isomers | Varies (Steric dependent) |

| Terminal Alkene | 3,5-Disubstituted Isoxazoline | >90 : 10 |

Application B: 19F NMR Reaction Monitoring

Because the fluorine atom's electronic environment changes significantly during the transition from chloroxime to isoxazole, 19F NMR is a powerful non-destructive analytical tool.

Protocol 2: In Situ Kinetic Monitoring

-

Rationale: The chemical shift of the 2-fluoro substituent is sensitive to the hybridization of the adjacent carbon (C1) and the formation of the heterocycle.

-

Procedure:

-

Dissolve reactants in deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Add internal standard (e.g., α,α,α-trifluorotoluene, -63 ppm).

-

Acquire spectra at t=0, 10, 30, 60 mins.

-

-

Diagnostic Shifts (Approximate relative to CFCl₃):

-

Starting Material (Chloroxime): ~ -110 to -115 ppm.

-

Product (Isoxazole): Shift typically moves downfield (deshielded) by 2–5 ppm relative to the precursor due to the electron-withdrawing nature of the isoxazole ring.

-

Part 4: Workflow & Troubleshooting

Figure 2: Experimental workflow for catalyst-free click reaction.

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Low Yield / Precipitate | Dimerization: Formation of furoxan (dimer) dominates over cycloaddition. | Increase concentration of the dipolarophile (alkyne). Add base slower (syringe pump) to keep nitrile oxide concentration low. |

| No Reaction | Inactive Dipolarophile: Electron-rich alkynes react slowly with nitrile oxides. | Heat the reaction to 40–60°C. Nitrile oxide cycloadditions are thermally accelerated. |

| Hydrolysis | Wet Solvents: Nitrile oxides can hydrolyze to hydroxamic acids. | Use anhydrous solvents (DCM, THF) and dry glassware. |

Part 5: Safety & Handling

-

Skin Irritant: 2-fluoro-N-hydroxybenzenecarboximidoyl chloride is a potent skin and eye irritant. Wear nitrile gloves and safety goggles.

-

Explosion Hazard (Scale-up): Nitrile oxides are high-energy intermediates. While the in situ method is safer, never isolate the pure nitrile oxide in large quantities. Always generate it in the presence of the dipolarophile.

-

Furoxan Byproducts: The dimer byproduct is thermally stable but should be treated as potentially energetic waste.

References

-

Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link(Foundational mechanism of cycloadditions).

-

Grecian, S., & Fokin, V. V. (2008). "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition. Link(Comparison of metal-catalyzed vs. catalyst-free routes).

-

Machetti, F., et al. (2005). "1,3-Dipolar Cycloadditions of Nitrile Oxides in Water." Journal of Organic Chemistry. Link(Solvent effects on nitrile oxide click chemistry).

-

Tiwari, V. K., et al. (2016). "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry." Chemical Reviews. Link(Contextualizing click chemistry applications).

-

Matrix Scientific. (2024). "Safety Data Sheet: 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride." Link(Safety data for fluorinated analogs).

Sources

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

Troubleshooting & Optimization

improving yield of isoxazole synthesis with 2-fluoro-N-hydroxybenzenecarboximidoyl chloride

A Guide to Improving Yield and Overcoming Challenges with 2-Fluoro-N-hydroxybenzenecarboximidoyl Chloride

Section 1: The Core Reaction - Mechanism & Key Intermediates

The synthesis of isoxazoles from 2-fluoro-N-hydroxybenzenecarboximidoyl chloride is a classic example of a 1,3-dipolar cycloaddition. The success of this reaction hinges on the efficient in situ generation of a reactive intermediate, 2-fluorobenzonitrile oxide, which then undergoes a [3+2] cycloaddition with a dipolarophile, typically an alkyne or a component with an alkyne equivalent.

The process begins with the dehydrochlorination of the starting hydroximoyl chloride using a base. This step is critical as it generates the highly reactive 2-fluorobenzonitrile oxide dipole. This intermediate is not typically isolated due to its propensity to dimerize.[1][2] The nitrile oxide then rapidly reacts with the alkyne present in the mixture to form the stable five-membered isoxazole ring. The regioselectivity of this addition is governed by the steric and electronic properties of the substituents on the alkyne.[3][4][5]

Caption: General mechanism for isoxazole synthesis.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My isoxazole yield is consistently low or non-existent. What are the primary causes?

A1: Low yields are a common frustration and typically point to one of three areas: inefficient generation of the nitrile oxide intermediate, competing side reactions, or sub-optimal reaction conditions. A systematic approach is the best way to diagnose the issue.[1][3]

Potential Causes & Solutions:

-

Inefficient Nitrile Oxide Generation: The conversion of the hydroximoyl chloride to the nitrile oxide is the rate-determining step for the entire synthesis.

-

Base Selection & Stoichiometry: Weak bases may not be effective at dehydrochlorination. Use of a non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is standard.[2][6] Ensure at least one equivalent of the base is used; often, a slight excess (1.1-1.2 eq.) is beneficial.

-

Purity of Starting Material: Ensure your 2-fluoro-N-hydroxybenzenecarboximidoyl chloride is pure and has not hydrolyzed during storage. Hydrolysis will revert it to the corresponding oxime, which is unreactive under these conditions.

-

-

Nitrile Oxide Dimerization: This is the most common side reaction.[1][7] The nitrile oxide intermediate can undergo a [3+2] cycloaddition with itself to form a stable furoxan dimer, effectively consuming your reactive intermediate.

-

Slow Addition: Instead of adding all the base at once, add it dropwise to the solution containing the hydroximoyl chloride and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the alkyne over self-dimerization.[3]

-

Concentration: Very high concentrations can favor dimerization. Try running the reaction at a slightly lower concentration (e.g., 0.1-0.2 M).

-

-

Poor Dipolarophile Reactivity: Not all alkynes are created equal.

-

Steric Hindrance: Bulky substituents near the alkyne can sterically hinder the approach of the nitrile oxide, slowing the reaction and allowing dimerization to dominate.

-

Electronic Effects: Electron-deficient alkynes generally react faster in these cycloadditions.[8] If you are using an electron-rich alkyne, you may need to increase the reaction time or temperature.

-

-

Sub-optimal Reaction Conditions:

-

Temperature: While many of these reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes accelerate a sluggish cycloaddition. However, excessive heat can promote decomposition.

-

Solvent: The polarity of the solvent can influence both the rate of nitrile oxide formation and the cycloaddition itself.[3] Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.

-

Caption: A systematic workflow for troubleshooting low isoxazole yields.

Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical alkynes. The nitrile oxide can add in two different orientations, leading to, for example, a 3,5-disubstituted or a 3,4-disubstituted isoxazole. Regioselectivity is influenced by a combination of steric and electronic factors.[3][9]

Strategies for Controlling Regioselectivity:

-

Substrate Modification: The most powerful control element is the electronic nature of the alkyne. Generally, for terminal alkynes (RC≡CH), the carbon of the nitrile oxide adds to the substituted carbon of the alkyne, but this is not universal. Modifying the electronic properties of the 'R' group can favor one isomer.

-

Catalysis (for terminal alkynes): While the base-mediated reaction is common, the use of catalysts can enforce high regioselectivity.

-

Copper(I) Catalysis: Copper-catalyzed reactions of nitrile oxides with terminal alkynes almost exclusively yield 3,5-disubstituted isoxazoles.[10]

-

Ruthenium(II) Catalysis: Ruthenium catalysts are particularly effective for generating 3,4-disubstituted isoxazoles, a pattern not typically favored under thermal or simple base conditions.[11]

-

-

Solvent Effects: The polarity of the solvent can subtly influence the transition state of the cycloaddition, sometimes tipping the balance in favor of one regioisomer. It is worth screening solvents like toluene (non-polar), THF (polar aprotic), and ethanol (polar protic) to see if the isomeric ratio changes.[3]

| Condition | Predominant Isomer (with Terminal Alkynes) | Key Considerations |

| Thermal/Base-Mediated | Mixture, often favors 3,5-disubstituted | Outcome is highly substrate-dependent.[9] |

| Copper(I) Catalysis | 3,5-disubstituted | Highly reliable for terminal alkynes. |

| Ruthenium(II) Catalysis | 3,4-disubstituted | Provides access to the less common regioisomer.[11] |

Q3: The purification of my final product is challenging due to a persistent impurity. What are the best practices?

A3: Purification difficulties often arise from byproducts with similar polarity to the desired isoxazole, such as the furoxan dimer or unreacted starting materials.

Purification Strategies:

-

Column Chromatography: This remains the most effective method.

-

Solvent System Screening: Before running a large column, meticulously screen solvent systems using Thin-Layer Chromatography (TLC). Test various combinations of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, DCM). A good separation on TLC will have a ΔRf of >0.2 between your product and the impurity.

-

Alternative Stationary Phases: If separation on standard silica gel is poor, consider using alumina (which can be acidic, basic, or neutral) or reverse-phase silica.[3]

-

-

Crystallization: If your isoxazole product is a solid, crystallization can be an excellent method for purification, often yielding highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization.

-

Workup Modifications: Sometimes, an impurity can be removed with a simple liquid-liquid extraction. For instance, if you have unreacted acidic or basic starting materials, a wash with a mild aqueous base (like NaHCO₃) or acid (like dilute HCl) can remove them into the aqueous layer.

Section 3: Validated Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via in situ Nitrile Oxide Generation

This protocol describes a standard procedure for the reaction of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride with a generic terminal alkyne.

Materials:

-

2-fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 eq.)

-

Terminal Alkyne (1.0 - 1.2 eq.)

-

Triethylamine (Et3N) (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add the terminal alkyne (1.0 - 1.2 eq.) and 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 eq.).

-

Dissolution: Dissolve the solids in anhydrous THF or DCM (to achieve a concentration of approx. 0.2 M with respect to the hydroximoyl chloride).

-

Base Addition: In a separate dropping funnel, prepare a solution of triethylamine (1.2 eq.) in a small amount of the reaction solvent.

-

Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the triethylamine solution dropwise to the stirred reaction mixture over 30-60 minutes.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the progress by TLC until the starting hydroximoyl chloride is consumed (typically 2-12 hours).

-

Workup:

-

Filter the reaction mixture to remove the triethylammonium chloride salt precipitate. Wash the solid with a small amount of fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Redissolve the crude residue in a larger volume of ethyl acetate or DCM and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure isoxazole.

Protocol 2: Microwave-Assisted Synthesis for Improved Yield and Speed

Microwave irradiation can significantly accelerate 1,3-dipolar cycloadditions, often leading to higher yields and cleaner reaction profiles in minutes instead of hours.[3][12]

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial with a stir bar

-

Microwave reactor

Procedure:

-

Preparation: In a microwave synthesis vial, combine the terminal alkyne (1.2 eq.), 2-fluoro-N-hydroxybenzenecarboximidoyl chloride (1.0 eq.), and triethylamine (1.2 eq.).

-

Solvent: Add a suitable microwave-safe solvent (e.g., THF, acetonitrile) to achieve the desired concentration.

-

Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 10-30 minutes. Note: The optimal time and temperature must be determined empirically for each substrate pair.

-

Workup & Purification: After cooling, work up and purify the reaction mixture as described in Protocol 1.

Section 4: Frequently Asked Questions (FAQs)

-

Q: What is the stability of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride and how should it be stored?

-

A: Hydroximoyl chlorides are sensitive to moisture and can hydrolyze over time. It is best to store the compound in a desiccator under an inert atmosphere and in a cool, dark place. For long-term storage, refrigeration is recommended.

-

-

Q: Can this reaction be performed in aqueous or protic solvents?

-

Q: What are the primary safety concerns?

-

A: Hydroximoyl chlorides should be handled with care in a well-ventilated fume hood, as they can be irritants. Nitrile oxides are reactive intermediates and should always be generated and used in situ to avoid isolation. Always consult the Safety Data Sheet (SDS) for all reagents before use.

-

References

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]

-

New Synthetic Method for 3,5-Disubstituted Isoxazole. Available at: [Link]

-

Lewis acid-promoted direct synthesis of isoxazole derivatives - Beilstein Journals. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]

-

Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace. Available at: [Link]

-

Routes to isoxazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. Available at: [Link]

-

eGrove Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones,. Available at: [Link]

-